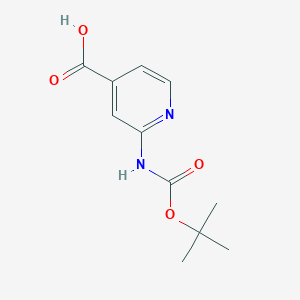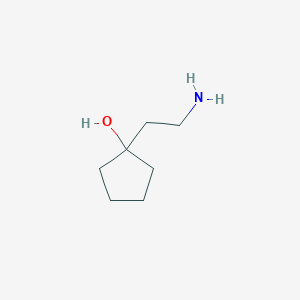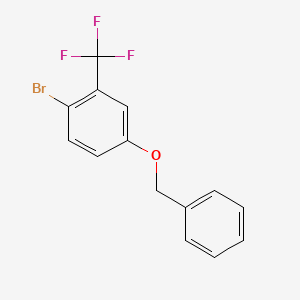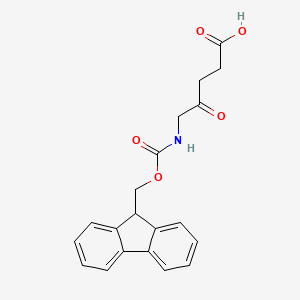
5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of glutamic acid . It is also known as Fmoc-5-Ava-OH or Fmoc-5-aminopentanoic acid .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, the Arndt-Eistert protocol was successfully applied starting from commercially available N ‐ { [ (9 H ‐fluoren‐9‐yl)methoxy]carbonyl}‐protected (Fmoc) α‐amino acids leading to enantiomerically pure N ‐Fmoc‐protected β‐amino acids in only two steps and with high yield .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C20H21NO4 . The InChI code for this compound is InChI=1S/C20H21NO4/c22-19 (23)11-5-6-12-21-20 (24)25-13-18-16-9-3-1-7-14 (16)15-8-2-4-10-17 (15)18/h1-4,7-10,18H,5-6,11-13H2, (H,21,24) (H,22,23) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 339.4 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass of this compound is 339.14705815 g/mol .Applications De Recherche Scientifique
Synthesis and Applications in Solid Phase Synthesis
- Bleicher, Lutz, and Wuethrich (2000) explored the use of derivatives like 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid in solid phase synthesis, highlighting their improved acid stability compared to standard resins. This facilitates the immobilization and modification of carboxylic acids and amines, enabling high-yield product release upon treatment with TFA (Bleicher, Lutz, & Wuethrich, 2000).
Development of Enantiomerically Pure Amino Acids
- Ellmerer-Müller et al. (1998) reported on the synthesis of enantiomerically pure N-Fmoc-protected β-amino acids using an Arndt-Eistert protocol starting from Fmoc α-amino acids. This process is efficient, yielding high-quality amino acids in just two steps (Ellmerer-Müller et al., 1998).
Role in Biosynthesis of Biologically Active Porphyrins
- Shrestha-Dawadi and Lugtenburg (2003) described a scheme for preparing isotopomers of 5-aminolevulinic acid, a precursor in the biosynthesis of porphyrins like chlorophyll and heme. This research offers insights into photosynthesis and oxygen transport mechanisms (Shrestha-Dawadi & Lugtenburg, 2003).
Use in Peptide Bond Protection
- Johnson, Quibell, Owen, and Sheppard (1993) developed N,O-Bis-Fmoc derivatives as intermediates for peptides with reversibly protected tertiary peptide bonds. This method helps in solid phase peptide synthesis by inhibiting interchain association (Johnson, Quibell, Owen, & Sheppard, 1993).
In Synthesis and Structure of W(CO)5 Complexes
- Kowalski et al. (2009) synthesized W(CO)5 complexes of 5-oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid for IR-detectable metal–carbonyl tracers. These complexes showed thermal stability and intense absorption bands, useful in spectroelectrochemistry studies (Kowalski et al., 2009).
Preparation of N-Fmoc-Protected β2-Homoamino Acids
- Šebesta and Seebach (2003) described the preparation of N-Fmoc-protected β2-homoamino acids with proteinogenic side chains. This process is crucial for the large-scale preparation of Fmoc-β2hXaa-OH for β-peptide syntheses (Šebesta & Seebach, 2003).
Self-Assembled Structures of Fmoc Modified Amino Acids
- Gour et al. (2021) studied the self-assembled structures formed by Fmoc modified aliphatic uncharged single amino acids. These findings pave the way for designing novel self-assembled architectures with potential applications in various fields (Gour et al., 2021).
Propriétés
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-13(9-10-19(23)24)11-21-20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-12H2,(H,21,25)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPYMFLIIGLEOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624860 |
Source


|
| Record name | 5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxopentanoic acid | |
CAS RN |
160111-41-1 |
Source


|
| Record name | 5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

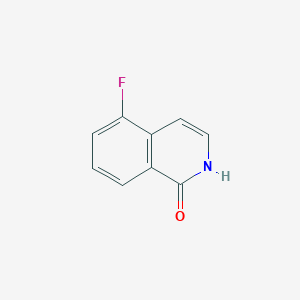
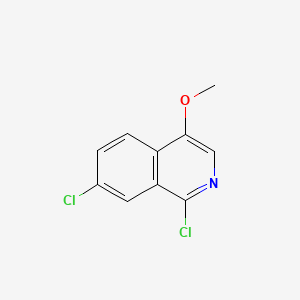
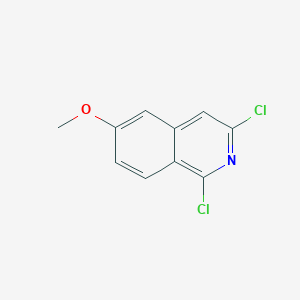
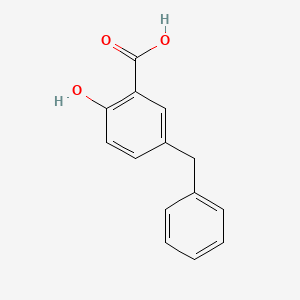




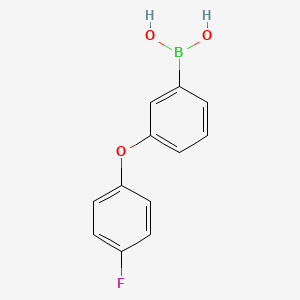
![4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde](/img/structure/B1344078.png)
